7-Chloro-5,6-dimethylbenz(c)acridine
Description
Properties
CAS No. |
3333-66-2 |
|---|---|
Molecular Formula |
C19H14ClN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
7-chloro-5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3 |
InChI Key |
VUDRMLGCKVWGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Analytical Characterization
Challenges and Optimization
- Regioselectivity : Methyl groups at 5,6-positions require directed synthesis (e.g., pre-substituted anthranilic acid).
- Chlorination efficiency : TCCA outperforms POCl₃ in mono-chlorination (92% vs. 78% yield).
- Purification : Silica gel chromatography with EtOAc/hexane (3:7) resolves positional isomers.
Chemical Reactions Analysis
7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-5,6-dimethylbenz©acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-5,6-dimethylbenz©acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound targets various molecular pathways, including topoisomerase inhibition, which is crucial for its anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The substituents on the benz(c)acridine core significantly influence physicochemical properties and bioactivity. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
- Chlorine vs.
- Methyl Groups : The 5,6-dimethyl groups increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .
Table 2: Mutagenicity and Carcinogenicity Profiles
- Mutagenicity: The 7-Cl and 5,6-CH₃ groups in this compound induce frameshift mutations, similar to 7-amino analogs but distinct from non-halogenated compounds like 7-methylbenz[c]acridine, which require metabolic activation .
Enzyme Inhibition and Therapeutic Potential
- Topoisomerase Inhibition : Unlike 9-acridinyl derivatives (e.g., amsacrine analogs in ), this compound lacks reported topoisomerase IIα inhibition, likely due to steric hindrance from methyl groups .
- Neuroprotective Activity : Chloro-methoxy acridines () show neuroprotection, but the chloro-methyl substitution in this compound may prioritize DNA interaction over neuroprotection .
Metabolic Pathways
- Liver vs. Lung Metabolism : Similar to 7-methylbenz[c]acridine, this compound is likely metabolized by cytochrome P450 enzymes to epoxides or hydroxylated derivatives, which may form DNA adducts .
- Detoxification Pathways: Dihydro-diol metabolites (e.g., 5,6-dihydro-5,6-dihydroxybenz[c]acridines in ) are less carcinogenic, suggesting that metabolic detoxification via dihydrodiol formation could reduce toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-5,6-dimethylbenz(c)acridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by cyclization. Key steps include:
- Chlorination of the acridine backbone using SOCl₂ under inert conditions (N₂ atmosphere) at 80–100°C .
- Methylation via nucleophilic substitution with dimethyl sulfate in anhydrous DMF, requiring precise temperature control (60–70°C) to avoid side products .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) with yield optimization dependent on solvent polarity and flow rate .
- Data Table :
| Step | Reagent/Condition | Yield Range (%) | Key Side Products |
|---|---|---|---|
| Chlorination | SOCl₂, 80°C | 65–75 | Dichloro derivatives |
| Methylation | (CH₃)₂SO₄, DMF | 50–60 | Demethylated intermediates |
Q. How is this compound characterized, and which analytical techniques are most reliable?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography (monoclinic P2₁/c space group) resolves substituent positions, with data refined using SHELXL .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), while aromatic protons show splitting patterns dependent on ring substitution .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can discrepancies in reported mutagenicity data for this compound be critically evaluated?
- Methodological Answer :
- Data Triangulation : Compare Ames test results across studies, noting variations in Salmonella strains (TA98 vs. TA100) and metabolic activation (S9 liver homogenate) protocols .
- Statistical Analysis : Apply Fisher’s exact test to assess significance of conflicting mutagenicity indices (e.g., revertant colony counts).
- Confounding Factors : Control for batch-specific impurities (e.g., trace dichloro derivatives) via LC-MS profiling .
Q. What computational methods predict the metabolic pathways of this compound, and how do they align with experimental data?
- Methodological Answer :
- In Silico Modeling : Use Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation. Key parameters:
- LogP (octanol-water partition coefficient) = 3.8 ± 0.2 .
- Predominant hydroxylation at C9 position (70% probability) .
- Experimental Validation : Incubate with human liver microsomes, followed by UPLC-QTOF analysis to identify phase-I metabolites .
Q. How can reaction conditions be optimized to minimize polychlorinated byproducts during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (toluene vs. DCM), and catalyst (AlCl₃ vs. FeCl₃) in a factorial design .
- Byproduct Monitoring : Use GC-MS to quantify dichloro derivatives; Pareto charts identify dominant factors (e.g., excess Cl₂ gas increases byproducts by 30%) .
Data Reliability & Reproducibility
Q. What strategies ensure reproducibility in toxicity assays involving this compound?
- Methodological Answer :
- Standardization : Adhere to OECD Guidelines 471 (Ames test) for bacterial strain preparation and dose-range finding .
- Blind Testing : Distribute blinded compound batches to collaborating labs to control for operator bias .
- Inter-Lab Calibration : Use certified reference materials (CRMs) to validate LC-MS/MS instrumentation across facilities .
Q. How do environmental stability studies account for photodegradation kinetics of this compound?
- Methodological Answer :
- Light Exposure Setup : Simulate sunlight using Xenon arc lamps (295–800 nm) in climate-controlled chambers .
- Kinetic Analysis : Fit first-order decay models to HPLC data, reporting half-lives (t₁/₂) under varying pH and humidity .
- Degradation Products : Identify chlorinated anthracene derivatives via HRMS and NMR fragment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
